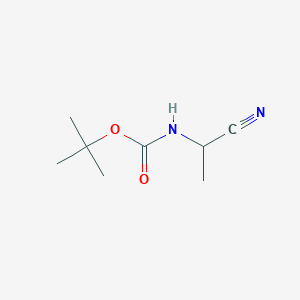
tert-butyl N-(1-cyanoethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-butyl N-(1-cyanoethyl)carbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives and their synthesis, which can provide insights into the general behavior and characteristics of tert-butyl carbamate compounds. These derivatives are often used as intermediates in organic synthesis and can be modified to produce a wide range of chemical structures with potential applications in pharmaceuticals and materials science 910.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction to form imidazoquinolines and isoquinolines . Enantioselective synthesis of tert-butyl carbamate derivatives is also possible, as demonstrated by the iodolactamization method used to produce benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk to the molecule, which can influence its reactivity and interaction with other chemical entities. The tert-butyl group is also known for its ability to serve as a protecting group in organic synthesis, as it can be readily introduced and removed under specific conditions .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as building blocks in organic synthesis, as seen in the formation of N-(Boc)hydroxylamines when reacted with organometallics . The tert-butyl group can also be used to activate imines for the addition of nucleophiles and serve as a chiral directing group in asymmetric synthesis . Furthermore, the reactivity of tert-butyl-substituted compounds can be manipulated through various chemical transformations, such as the Friedel-Crafts reaction and subsequent substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group and the overall molecular structure. The steric bulk of the tert-butyl group can affect the solubility, boiling point, and melting point of the compound. The presence of the carbamate functional group also contributes to the compound's reactivity, particularly in the formation of bonds with nitrogen-containing groups. These properties are crucial for the compound's behavior in chemical reactions and its potential applications 910.
科学的研究の応用
-
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
-
Synthesis of Tetrasubstituted Pyrroles
-
Solubility Studies
Safety And Hazards
“tert-butyl N-(1-cyanoethyl)carbamate” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
特性
IUPAC Name |
tert-butyl N-(1-cyanoethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPFOKNXKRFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyanoethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
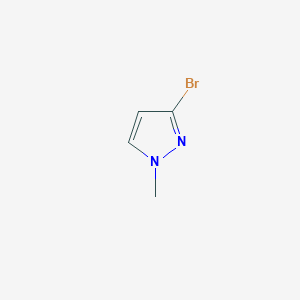
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)

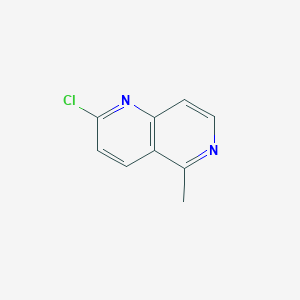
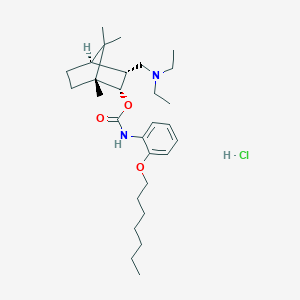
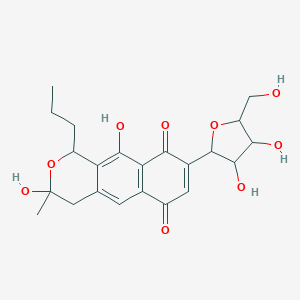
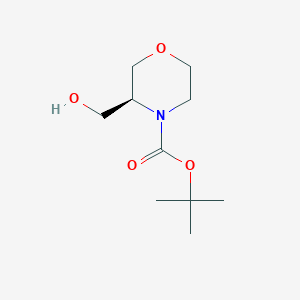
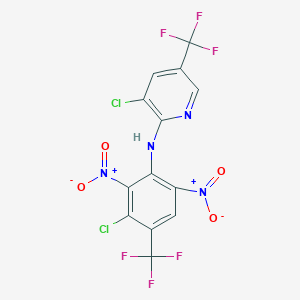
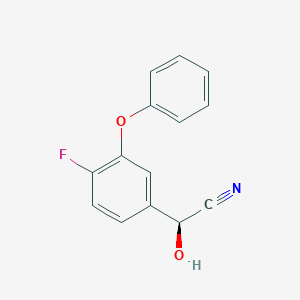
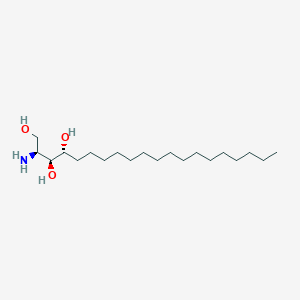
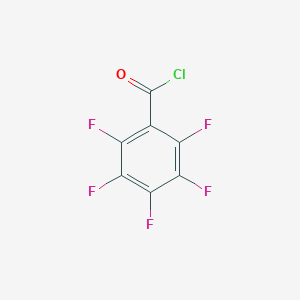
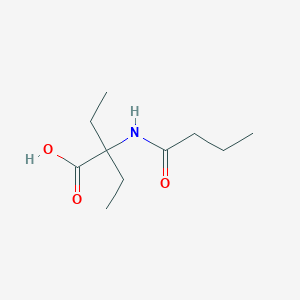
![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)